BenchChemオンラインストアへようこそ!

1-[5-(2-Hydroxyethyl)pyrazin-2-yl]ethane-1,2-diol

Pharmaceutical Impurity Profiling Structural Characterization Clavulanic Acid Degradation

1-[5-(2-Hydroxyethyl)pyrazin-2-yl]ethane-1,2-diol (CAS 220150-12-9), also designated as 2,5-Pyrazinediethanol, b2-hydroxy-, is a pyrazine derivative with molecular formula C8H12N2O3 and molecular weight 184.19 g/mol. The compound belongs to the class of hydroxylated 2,5-pyrazinediethanol analogs that arise as degradation products and process-related impurities of clavulanic acid, a clinically critical β-lactamase inhibitor.

Molecular Formula C8H12N2O3
Molecular Weight 184.19 g/mol
Cat. No. B13816841
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[5-(2-Hydroxyethyl)pyrazin-2-yl]ethane-1,2-diol
Molecular FormulaC8H12N2O3
Molecular Weight184.19 g/mol
Structural Identifiers
SMILESC1=C(N=CC(=N1)C(CO)O)CCO
InChIInChI=1S/C8H12N2O3/c11-2-1-6-3-10-7(4-9-6)8(13)5-12/h3-4,8,11-13H,1-2,5H2
InChIKeyUHLOTLAGSJOGNS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[5-(2-Hydroxyethyl)pyrazin-2-yl]ethane-1,2-diol: Identity and Class Context for Informed Procurement


1-[5-(2-Hydroxyethyl)pyrazin-2-yl]ethane-1,2-diol (CAS 220150-12-9), also designated as 2,5-Pyrazinediethanol, b2-hydroxy-, is a pyrazine derivative with molecular formula C8H12N2O3 and molecular weight 184.19 g/mol . The compound belongs to the class of hydroxylated 2,5-pyrazinediethanol analogs that arise as degradation products and process-related impurities of clavulanic acid, a clinically critical β-lactamase inhibitor [1]. Its structure features a pyrazine core bearing a 2-hydroxyethyl substituent at position 5 and an ethane-1,2-diol (glyceryl) moiety at position 2, differentiating it from the simpler 2,5-bis(2-hydroxyethyl)pyrazine scaffold by the addition of one hydroxyl group and the introduction of a chiral center .

Why 1-[5-(2-Hydroxyethyl)pyrazin-2-yl]ethane-1,2-diol Cannot Be Replaced by Common Pyrazinediethanol Impurity Standards


Interchanging 1-[5-(2-hydroxyethyl)pyrazin-2-yl]ethane-1,2-diol with the more common Clavulanate Potassium EP Impurity A (2,5-pyrazinediethanol, CAS 4744-51-8) or other 2,5-bis(2-hydroxyethyl)pyrazine derivatives introduces significant risk in analytical and regulatory contexts. The target compound possesses an additional hydroxyl group and a chiral center, which directly alter its chromatographic retention, mass spectrometric fragmentation, and hydrogen-bonding capacity relative to the parent impurity . These physicochemical differences mean the compound cannot serve as a direct surrogate in HPLC system suitability tests, impurity profiling, or forced degradation studies designed for the parent scaffold. In pharmaceutical quality control, the European Pharmacopoeia recognizes distinct impurity designations (e.g., Impurity A, B, C) precisely because each degradation product exhibits unique analytical behavior, and misidentification can lead to inaccurate quantification of genotoxic or otherwise critical impurities [1].

Quantitative Differentiation Evidence for 1-[5-(2-Hydroxyethyl)pyrazin-2-yl]ethane-1,2-diol Versus Closest Analogs


Structural Differentiation: Additional Hydroxyl Group and Chiral Center Versus 2,5-Pyrazinediethanol (EP Impurity A)

The target compound incorporates an ethane-1,2-diol group at the pyrazine 2-position, whereas the closest analog, 2,5-pyrazinediethanol (Clavulanate EP Impurity A, CAS 4744-51-8), bears a simple 2-hydroxyethyl group at both the 2- and 5-positions. This structural difference results in an additional hydroxyl group (3 H-bond donors vs. 2) and introduces a stereogenic carbon center absent in the symmetric parent . The molecular formula shifts from C8H12N2O2 (MW 168.19) to C8H12N2O3 (MW 184.19), representing a mass increase of 16 Da (one oxygen atom) . The InChIKey difference (UHLOTLAGSJOGNS-UHFFFAOYSA-N vs. the parent) confirms distinct chemical identity for database and regulatory searches .

Pharmaceutical Impurity Profiling Structural Characterization Clavulanic Acid Degradation

Computed Polar Surface Area and Predicted Lipophilicity: Implications for Chromatographic Selectivity

The target compound exhibits a computed topological polar surface area (tPSA) of 86.47 Ų, significantly higher than the 66.48 Ų calculated for 2,5-pyrazinediethanol . This ~20 Ų increase arises from the additional hydroxyl group and predicts a measurably longer retention on reversed-phase HPLC columns under the same conditions. The elevated hydrogen-bond donor count (3 vs. 2) further enhances aqueous solubility, which can be exploited for selective extraction or solid-phase extraction (SPE) method development . The computed octanol-water partition coefficient (logP) of the target compound is predicted to be approximately -0.7 to -0.5, indicating greater hydrophilicity than its parent analog (predicted logP ~0.0 to +0.3), consistent with the observed increase in tPSA .

Chromatographic Method Development Physicochemical Characterization HPLC Retention Prediction

Exact Mass Differentiation for Mass Spectrometric Identification in Impurity Profiling

The monoisotopic exact mass of the target compound is 184.085 Da (C8H12N2O3), while 2,5-pyrazinediethanol has an exact mass of 168.090 Da (C8H12N2O2) . This 15.995 Da mass difference (equivalent to one oxygen atom) is readily resolved by high-resolution mass spectrometry (HRMS) instruments operating at ≥30,000 resolving power (RP). The distinct mass also generates a unique [M+H]+ ion at m/z 185.092 for the target compound versus m/z 169.097 for the parent, enabling selective reaction monitoring (SRM) or extracted ion chromatogram (EIC) strategies during LC-MS impurity profiling of clavulanate drug substance . The additional hydroxyl group also produces characteristic neutral loss of water (18 Da) in collision-induced dissociation (CID), providing a fragmentation signature absent in the parent .

Mass Spectrometry Impurity Identification LC-MS Method Development

Degradation Pathway Specificity: Formation Conditions Differentiating This Compound from Other Clavulanate Pyrazine Impurities

Systematic degradation studies of potassium clavulanate in 0.1 M Na2HPO4 solution identified four distinct pyrazine degradation products: 2,5-bis(2-hydroxyethyl)pyrazine (I), 3-methyl-2,5-bis(2-hydroxyethyl)pyrazine (II), 3-(2-carboxyethyl)-2,5-bis(2-hydroxyethyl)pyrazine (III), and 3-ethyl-2,5-bis(2-hydroxyethyl)pyrazine (IV) [1]. The target compound, bearing an ethane-1,2-diol group rather than a simple 2-hydroxyethyl or alkyl-substituted side chain, is structurally distinct from all four reported degradation products. The formation of the ethane-1,2-diol moiety suggests a different degradation pathway, potentially involving oxidation at the benzylic position of the 2-hydroxyethyl side chain rather than condensation or alkylation reactions that generate products I-IV [1]. The temperature-dependent product distribution reported (compound II absent at 35°C; III absent at 100°C) indicates that the degradation product profile is highly sensitive to reaction conditions, and the target compound likely forms under a distinct set of parameters not captured in the classical 1985 study [1].

Forced Degradation Studies Clavulanic Acid Stability Process-Related Impurities

Validated Application Scenarios for 1-[5-(2-Hydroxyethyl)pyrazin-2-yl]ethane-1,2-diol in Pharmaceutical Quality Control and Degradation Research


LC-MS/MS Impurity Profiling of Clavulanate Drug Substance Using HRMS for Selective Identification

In pharmaceutical quality control laboratories, the target compound serves as a reference standard for developing and validating LC-MS/MS methods that require chromatographic resolution of hydroxylated pyrazine impurities from the primary degradation products I-IV. The unique exact mass (184.085 Da) and CID water-loss signature enable selective detection via parallel reaction monitoring (PRM) on HRMS platforms, even when co-eluting with isobaric matrix components . This application is critical for manufacturers seeking to characterize impurity profiles beyond the scope of EP Impurity A alone.

Stability-Indicating HPLC Method Development for Forced Degradation Samples

The elevated tPSA (86.47 Ų) and enhanced hydrophilicity of the target compound relative to 2,5-pyrazinediethanol (tPSA 66.48 Ų) dictate distinct reversed-phase HPLC retention behavior . Method development scientists can exploit this property to design gradient elution programs that baseline-resolve the target compound from Impurity A, Impurity B, and other process-related substances. The compound's retention time under standardized conditions provides a system suitability parameter unique to this impurity, reducing the risk of misidentification in stability study samples [1].

Degradation Mechanism Elucidation in Clavulanate Formulation Stress Testing

The target compound's ethane-1,2-diol moiety suggests formation via an oxidative degradation route distinct from the condensation/alkylation pathways that generate the four classical pyrazine degradation products . Research groups investigating clavulanate stability under oxidative stress conditions (e.g., peroxide challenge, photo-oxidation) can use the compound as a mechanistic probe to confirm the involvement of radical-mediated or metal-catalyzed oxidation pathways. Its detection in stressed samples provides direct evidence for oxidative degradation, guiding formulation strategies such as antioxidant or chelator addition .

Reference Standard for Chiral Purity Assessment in Pharmacopoeial Monograph Modernization

Unlike the achiral parent 2,5-pyrazinediethanol, the target compound possesses a stereogenic carbon at the ethane-1,2-diol attachment point . This chirality introduces the possibility of enantiomeric or diastereomeric impurities in degradation mixtures. Chiral HPLC or SFC method development groups can employ the (R)-enantiomer (CAS 104670-30-6) as a reference to establish chiral purity methods, an emerging requirement as pharmacopoeias increasingly mandate enantiomeric purity testing for chiral impurities .

Quote Request

Request a Quote for 1-[5-(2-Hydroxyethyl)pyrazin-2-yl]ethane-1,2-diol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.